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Introduction

3,5-Dimethylisonicotinaldehyde, also known as 3,5-dimethylpyridine-4-carboxaldehyde, is a
substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its
structural motif, featuring a pyridine ring with methyl groups flanking a reactive aldehyde
functionality, makes it a valuable building block for the synthesis of more complex molecules.
This guide provides a comprehensive overview of its chemical properties, a detailed exploration
of its synthesis, and a discussion of its potential applications in the field of drug development,
grounded in established chemical principles and supported by relevant literature.

Core Properties of 3,5-Dimethylisonicotinaldehyde

A thorough understanding of the fundamental physicochemical properties of a compound is
paramount for its effective utilization in research and development. The key identifiers and
properties of 3,5-Dimethylisonicotinaldehyde are summarized in the table below.
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Property Value Source
CAS Number 201286-64-8
Molecular Formula CsHsNO
Molecular Weight 135.16 g/mol
3,5-dimethylpyridine-4-
IUPAC Name i
carbaldehyde
3,5-
Synonyms Dimethylisonicotinaldehyde,

3,5-Lutidine-4-carboxaldehyde

Synthesis of 3,5-Dimethylisonicotinaldehyde: A
Strategic Approach

The synthesis of 3,5-Dimethylisonicotinaldehyde is a multi-step process that begins with the
formation of its precursor, 3,5-lutidine (3,5-dimethylpyridine). This section outlines a logical and
experimentally supported pathway for its preparation.

Part 1: Synthesis of the Precursor, 3,5-Lutidine

The industrial production of 3,5-lutidine is achieved through a condensation reaction involving
acrolein, formaldehyde, and ammonia.[1] This method provides a scalable and efficient route to
the foundational pyridine ring.

An alternative and well-documented laboratory-scale synthesis involves the vapor-phase
reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst, such as y-
Alz203, at elevated temperatures (400-500 °C).[2][3]

Experimental Protocol: Vapor-Phase Synthesis of 3,5-Lutidine[2][3]
» Catalyst Preparation: Pack a tubular reactor with a suitable oxide catalyst (e.g., y-Al203).

e Reaction Setup: Heat the reactor to the reaction temperature (400-500 °C).
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» Reactant Feed: Introduce a vaporized stream of 2-methyl-1,5-pentanediamine along with a
co-feed of hydrogen gas.

e Condensation: Pass the product stream through a condenser to liquefy the organic products.

 Purification: The resulting mixture, containing 3,5-lutidine and other byproducts, is then
purified by fractional distillation.

A synthesis of 1>N-labelled 3,5-dimethylpyridine has also been reported, starting from
methacrolein, propenyl ether, and *>N-labelled ammonium chloride, demonstrating a versatile
approach to this key intermediate.[4]

Part 2: Oxidation of 3,5-Lutidine to 3,5-
Dimethylisonicotinaldehyde

The conversion of 3,5-lutidine to 3,5-Dimethylisonicotinaldehyde is a critical oxidation step. A
plausible and efficient two-step process involves the initial formation of the corresponding N-
oxide, followed by rearrangement and hydrolysis to the desired aldehyde.

Step 1: N-Oxidation of 3,5-Lutidine

The oxidation of 3,5-lutidine to 3,5-dimethyl pyridine-N-oxide can be effectively carried out
using hydrogen peroxide in the presence of acetic acid.[5] This is a common and reliable
method for the N-oxidation of pyridines.

Step 2: Conversion of N-Oxide to Aldehyde

While a specific protocol for the conversion of 3,5-dimethyl pyridine-N-oxide to 3,5-
Dimethylisonicotinaldehyde is not readily available in the reviewed literature, a general and
well-established method for the conversion of pyridine-N-oxides to pyridine-4-carboxaldehydes
involves treatment with a dehydrating agent like acetic anhydride, followed by hydrolysis. This
process proceeds through a rearrangement mechanism.

Proposed Experimental Protocol: Synthesis of 3,5-Dimethylisonicotinaldehyde

¢ N-Oxidation:
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o To a solution of 3,5-lutidine in glacial acetic acid, add hydrogen peroxide (30% aqueous
solution) dropwise while maintaining the temperature below 40 °C.

o After the addition is complete, heat the reaction mixture at 70-80 °C for several hours,
monitoring the reaction progress by TLC.

o Once the reaction is complete, cool the mixture and carefully neutralize it with a base
(e.g., sodium carbonate) to precipitate the 3,5-dimethyl pyridine-N-oxide.

o Filter, wash with cold water, and dry the product.

Rearrangement and Hydrolysis to Aldehyde:

o Suspend the 3,5-dimethyl pyridine-N-oxide in acetic anhydride and heat the mixture to
reflux for several hours.

o Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride
and the intermediate acetate ester.

o Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

o Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

o Combine the organic extracts, dry over an anhydrous salt (e.g., MgSOa), filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography or distillation to yield 3,5-
Dimethylisonicotinaldehyde.
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Caption: Synthetic pathway to 3,5-Dimethylisonicotinaldehyde.

Applications in Drug Development: A Keystone
Intermediate

While direct applications of 3,5-Dimethylisonicotinaldehyde in marketed drugs are not
extensively documented, its precursor, 3,5-lutidine, serves as a crucial intermediate in the
synthesis of pharmaceuticals.[2] A notable example is its use in the production of omeprazole,
a widely prescribed proton pump inhibitor.[1]

The isonicotinaldehyde scaffold, in general, is a privileged structure in medicinal chemistry. Its
derivatives have been investigated for a wide range of biological activities, including potential
therapeutic applications.[6] The aldehyde group provides a versatile handle for further chemical
modifications, allowing for the construction of diverse molecular libraries for drug discovery
screening. For instance, it can readily undergo reactions such as reductive amination, Wittig
reactions, and the formation of Schiff bases, enabling the introduction of various
pharmacophores.

The presence of the two methyl groups in 3,5-Dimethylisonicotinaldehyde can offer several
advantages in drug design:
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» Steric Hindrance: The methyl groups can provide steric bulk, which can influence the binding
affinity and selectivity of a molecule for its biological target.

 Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule, which
can impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and
excretion (ADME).

» Metabolic Stability: The methyl groups can block potential sites of metabolism on the pyridine
ring, potentially increasing the in vivo half-life of a drug candidate.
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Caption: Role of 3,5-Dimethylisonicotinaldehyde in drug development.
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Characterization and Analytical Profile

Definitive characterization of 3,5-Dimethylisonicotinaldehyde would rely on a combination of
spectroscopic techniques. While experimental spectra for this specific compound are not

readily available in public databases, the expected spectral features can be predicted based on
its structure.

'H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton
(around 9-10 ppm), a singlet for the two equivalent aromatic protons on the pyridine ring, and
a singlet for the six equivalent protons of the two methyl groups.

e 13C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the
aldehyde (around 190 ppm), signals for the aromatic carbons of the pyridine ring, and a
signal for the methyl carbons.

¢ Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl
(C=0) stretching vibration for the aldehyde at approximately 1700 cm~1, along with C-H
stretching and bending vibrations for the aromatic and methyl groups.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak
corresponding to the molecular weight of the compound (135.16 g/mol ).

Conclusion

3,5-Dimethylisonicotinaldehyde is a valuable, albeit not widely commercialized, chemical
intermediate with significant potential in organic synthesis and drug discovery. Its synthesis
from readily available precursors is achievable through established chemical transformations.
The strategic placement of the methyl and aldehyde groups on the pyridine ring provides a
unique combination of reactivity and modulatory handles for medicinal chemists. As the
demand for novel heterocyclic scaffolds in drug development continues to grow, compounds
like 3,5-Dimethylisonicotinaldehyde are poised to play an increasingly important role in the
generation of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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